molecular formula C22H30O2PPd- B031159 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate CAS No. 577971-19-8

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

Cat. No. B031159
CAS RN: 577971-19-8
M. Wt: 463.9 g/mol
InChI Key: AGTIJKLADGVFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2’-Di-tert-butylphosphine)biphenylpalladium(II) Acetate is a precatalyst for Buchwald-Hartwig amination reaction . It is also used to prepare anticancer LPA2 antagonists .


Synthesis Analysis

The synthesis of this compound involves multi-step processes, including spectroscopic studies of biologically active steroidal thiosemicarbazones and their palladium (II) complex as macromolecules . It is also known as JohnPhos, a Buchwald ligand that is highly efficient in palladium-catalyzed reactions .


Molecular Structure Analysis

The empirical formula of this compound is C22H29O2PPd . Its molecular weight is 462.86 . The IUPAC name is (2’- (di-tert-butylphosphaneyl)- [1,1’-biphenyl]-2-yl)palladium (II) acetate .


Chemical Reactions Analysis

This compound is used as a pre-catalyst for the amination of aryl chlorides . It can also be used to prepare N-methyl-6-heterocyclic-1-oxoisoindoline derivatives via Buchwald-Hartwig amination reaction of N-methyl-6-bromoisoindoline-1-one with different amines under microwave condition .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It is air and thermally stable . It has a melting point of 130-140 °C (dec.) (lit.) .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

This compound serves as a pre-catalyst in the Buchwald-Hartwig amination, facilitating the formation of carbon-nitrogen bonds. It’s particularly useful for the amination of aryl chlorides , enabling the synthesis of complex amines from simpler aryl halides.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling process, this catalyst is employed to form carbon-carbon bonds between aryl compounds. This reaction is pivotal in the pharmaceutical industry for constructing carbon frameworks in drug molecules .

Heck Reaction

The compound is utilized in the Heck reaction, which is a method for carbon-carbon bond formation between olefins and aryl or vinyl halides. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .

Negishi Coupling

It acts as a catalyst in the Negishi coupling, which is another powerful tool for forming carbon-carbon bonds. This coupling involves organozinc compounds, offering a route to synthesize complex organic structures .

Hiyama Coupling

This palladium-based catalyst is also used in Hiyama coupling reactions, where it helps in the creation of carbon-carbon bonds between organosilicon compounds and aryl or vinyl halides .

Synthesis of N-Methyl-6-Heterocyclic-1-Oxoisoindoline Derivatives

The compound has been used to prepare N-methyl-6-heterocyclic-1-oxoisoindoline derivatives via Buchwald-Hartwig amination under microwave conditions. This application is significant in the development of new medicinal compounds .

Safety And Hazards

The compound is classified as non-combustible solids . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is not applicable for flash point .

properties

IUPAC Name

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTIJKLADGVFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2PPd-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
Reactant of Route 2
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
Reactant of Route 3
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
Reactant of Route 4
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
Reactant of Route 5
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate
Reactant of Route 6
Reactant of Route 6
2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.